molecular formula C27H33N3O2 B11383492 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11383492
M. Wt: 431.6 g/mol
InChI Key: ITMTXGTWRIXYPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves multiple steps. The general synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the preparation might involve the reaction of 1-(2-cyclohexylethyl)-1H-benzimidazole with 4-ethoxyphenylpyrrolidin-2-one under specific conditions to form the desired product . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The benzimidazole and pyrrolidinone rings can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known for its ability to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and further research .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrrolidinone-containing molecules. For example:

    Benzimidazole derivatives: Known for their antimicrobial, anticancer, and antiviral activities.

    Pyrrolidinone derivatives:

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H33N3O2/c1-2-32-23-14-12-22(13-15-23)30-19-21(18-26(30)31)27-28-24-10-6-7-11-25(24)29(27)17-16-20-8-4-3-5-9-20/h6-7,10-15,20-21H,2-5,8-9,16-19H2,1H3

InChI Key

ITMTXGTWRIXYPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5

Origin of Product

United States

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